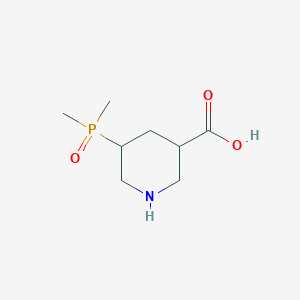
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is a positively charged nitrogen-containing heterocycle, and its extended conjugated system, which contributes to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide typically involves multiple steps, including the formation of the indolium core and the subsequent functionalization of the molecule. The synthetic route often starts with the preparation of the indoline precursor, followed by the introduction of the ethylidene groups and the final bromination step. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of advanced materials and as a dye in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s extended conjugated system allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and DNA.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium bromide stands out due to its unique structural features and reactivity. Similar compounds include other indolium derivatives and conjugated systems, such as:
- 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-3H-indol-1-ium bromide
- 1-ethyl-2-((1E,3E)-3-(2-((E)-1-ethyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-3H-indol-1-ium bromide These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C32H41BrN2O |
|---|---|
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
(E,6E)-4-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-6-(1-ethyl-3,3-dimethylindol-2-ylidene)hex-4-en-1-ol;bromide |
InChI |
InChI=1S/C32H41N2O.BrH/c1-7-33-27-17-11-9-15-25(27)31(3,4)29(33)21-19-24(14-13-23-35)20-22-30-32(5,6)26-16-10-12-18-28(26)34(30)8-2;/h9-12,15-22,35H,7-8,13-14,23H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IDWJPJRWXBANCZ-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2C(/C1=C\C=C(/CCCO)\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[Br-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(C1=CC=C(CCCO)C=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)

![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)


![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)


![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
